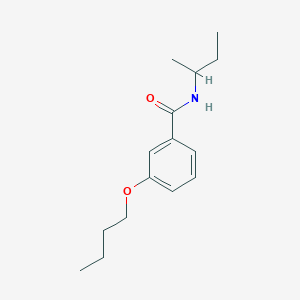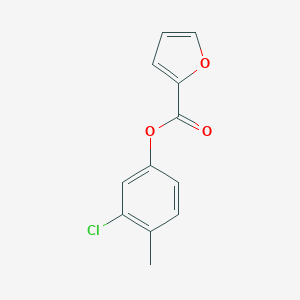![molecular formula C19H21N3O2 B267228 N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B267228.png)
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea, also known as NPC-15437, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. NPC-15437 has been found to inhibit the activity of several enzymes, including protein kinase C (PKC), glycogen synthase kinase 3β (GSK-3β), and cyclin-dependent kinase 2 (CDK2), among others.
作用機序
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea exerts its effects by inhibiting the activity of several enzymes, including PKC, GSK-3β, and CDK2, among others. PKC is involved in cell proliferation, survival, and migration, while GSK-3β is involved in glycogen metabolism and cell differentiation. CDK2 is involved in cell cycle regulation and DNA replication. By inhibiting these enzymes, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea can induce apoptosis in cancer cells, improve insulin sensitivity and glucose metabolism in diabetes, and protect against neuronal damage in neurodegenerative disorders.
Biochemical and Physiological Effects:
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to have several biochemical and physiological effects in various disease models. In cancer, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been found to induce apoptosis and inhibit cell proliferation and migration. In diabetes, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorders, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to protect against neuronal damage and improve cognitive function.
実験室実験の利点と制限
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has several advantages for lab experiments, including its small size, high purity, and well-characterized mechanism of action. N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea can also be easily synthesized and purified, making it readily available for research purposes. However, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea. One area of research is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another area of research is to develop more potent and selective inhibitors of the enzymes targeted by N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea. Additionally, future research could explore the potential of N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea as a drug delivery system for targeted therapy. Overall, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea represents a promising small molecule inhibitor with potential therapeutic applications in various diseases.
合成法
The synthesis of N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea involves the reaction of 3-(1-piperidinylcarbonyl)aniline with phenyl isocyanate in the presence of a base, typically triethylamine. The resulting urea derivative is then purified through a series of chromatographic techniques to obtain the final product. The purity of N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea can be confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy (NMR).
科学的研究の応用
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been found to inhibit the activity of several enzymes, including PKC, GSK-3β, and CDK2, which are involved in cell proliferation and survival. N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In diabetes, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been found to improve insulin sensitivity and glucose metabolism in animal models. In neurodegenerative disorders, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
製品名 |
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea |
|---|---|
分子式 |
C19H21N3O2 |
分子量 |
323.4 g/mol |
IUPAC名 |
1-phenyl-3-[3-(piperidine-1-carbonyl)phenyl]urea |
InChI |
InChI=1S/C19H21N3O2/c23-18(22-12-5-2-6-13-22)15-8-7-11-17(14-15)21-19(24)20-16-9-3-1-4-10-16/h1,3-4,7-11,14H,2,5-6,12-13H2,(H2,20,21,24) |
InChIキー |
OWXHRSGENSYVNU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
正規SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea](/img/structure/B267145.png)
methanone](/img/structure/B267146.png)

![N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B267148.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B267149.png)
![N-[2-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B267150.png)
![2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267151.png)



![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)


